N-Boc-N-cyclobutyl-glycine
Description
Contextualization within the Field of Non-Natural Amino Acid Chemistry
N-Boc-N-cyclobutyl-glycine is classified as a non-natural, N-substituted amino acid derivative. Unlike the 20 proteinogenic amino acids that form the basis of life, non-natural amino acids possess structures that have been synthetically modified. N-substitution, specifically the replacement of a hydrogen atom on the backbone amide nitrogen with an alkyl group, is a common strategy in this field. monash.edu This modification, as seen with the cyclobutyl group in this compound, can significantly influence the properties of molecules into which it is incorporated. monash.edulookchem.com
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. organic-chemistry.org This protection is crucial during synthesis, preventing the highly reactive amine from engaging in unwanted side reactions. The Boc group is favored for its stability under a wide range of conditions and its straightforward removal under specific acidic conditions, providing chemists with precise control over the synthetic process. organic-chemistry.org The synthesis of N-substituted amino acids is a significant area of research, with various methods developed to create these valuable compounds. google.com
Significance as a Building Block for Structurally Diverse Molecules
The true value of this compound lies in its application as a synthetic building block. lookchem.com The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. The presence of both a carboxylic acid group and a protected amine allows it to be used in peptide synthesis and other condensation reactions.
Role in Expanding Chemical Space for Advanced Research
The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. A key goal in modern chemistry, particularly in drug discovery, is to explore new regions of this space to find molecules with novel properties and functions. unito.it Compounds like this compound are instrumental in this endeavor.
By providing a unique combination of a cyclobutyl ring and an amino acid framework, this building block enables the creation of molecules that would be difficult to synthesize through other means. The incorporation of the cyclobutyl moiety introduces a level of structural complexity and three-dimensionality that is often associated with improved biological activity and selectivity. researchgate.net The use of such conformationally restricted building blocks is a recognized strategy for developing more potent and effective therapeutic agents. researchgate.net As researchers continue to push the boundaries of molecular design, the demand for novel building blocks that can expand the accessible chemical space remains high. nih.govchinesechemsoc.org
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H19NO4 | uni.lu |
| Molecular Weight | 229.28 g/mol | sigmaaldrich.com |
| Monoisotopic Mass | 229.13141 Da | uni.lu |
| Boiling Point | 379.097 °C at 760 mmHg | lookchem.comichemical.com |
| Flash Point | 183.072 °C | lookchem.comichemical.com |
| Density | 1.169 g/cm³ | ichemical.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXHZLIWJBHHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for N Boc N Cyclobutyl Glycine and Analogues
Strategies for the N-Alkylation of Glycine (B1666218) Derivatives to Incorporate Cyclobutyl Moieties
The introduction of a cyclobutyl group onto the nitrogen atom of glycine is a key synthetic step. This transformation is typically achieved through the N-alkylation of a suitable glycine derivative. The most common methods for this purpose are reductive alkylation and nucleophilic addition to glycine equivalents. mdpi.com
Reductive alkylation, also known as reductive amination, is a highly effective and widely used method for preparing N-alkylated amino acids. mdpi.comnih.gov This one-pot procedure involves the reaction of a glycine derivative, typically an ester such as glycine methyl ester or glycine benzyl ester, with cyclobutanone. The reaction proceeds through the initial formation of an imine intermediate (a Schiff base), which is then reduced in situ to the desired secondary amine. d-nb.infonih.gov The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the ketone starting material but potent enough to reduce the imine intermediate.
The general mechanism involves the nucleophilic attack of the glycine ester's amino group on the carbonyl carbon of cyclobutanone, followed by dehydration to form the imine. A hydride-based reducing agent, present in the same reaction vessel, then adds to the imine carbon, yielding the N-cyclobutyl glycine ester. Subsequent protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group and hydrolysis of the ester furnishes N-Boc-N-cyclobutyl-glycine.
| Reagent Type | Specific Examples | Typical Conditions |
|---|---|---|
| Glycine Derivative | Glycine methyl ester, Glycine ethyl ester | Starting material for the amine component |
| Cyclobutyl Source | Cyclobutanone | Carbonyl component for imine formation |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) nih.gov, Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd-C) | Reduces the in situ formed imine |
| Solvent | Methanol, Dichloroethane (DCE), Tetrahydrofuran (THF) | Chosen to dissolve reactants and facilitate reaction |
An alternative strategy involves reversing the polarity of the reactants. In this approach, a glycine derivative is modified to act as a nucleophile (a glycine anion equivalent), which then reacts with an electrophilic cyclobutyl source. A common method for creating a glycine anion equivalent is to form a Schiff base, for instance, with benzophenone. iu.edu The acidity of the α-proton of the glycine moiety is significantly increased in the Schiff base, allowing for its deprotonation with a mild base to form a stabilized carbanion.
This glycine nucleophile can then participate in a nucleophilic substitution reaction with an appropriate cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. This reaction forms the C-N bond, yielding the N-cyclobutyl glycine Schiff base ester. Subsequent hydrolysis of both the imine and the ester, followed by N-protection, affords the final product. This method is versatile and can be adapted for the synthesis of various α-substituted and N-substituted amino acids. nih.govrsc.org
| Reagent Type | Specific Examples | Role in Reaction |
|---|---|---|
| Glycine Anion Equivalent | Benzophenone Schiff base of glycine ethyl ester, (Ph₂C=NCH₂CO₂Et) | Nucleophile |
| Base | Potassium hydroxide (KOH), Sodium hydride (NaH), Lithium diisopropylamide (LDA) | Deprotonates the glycine α-carbon |
| Cyclobutyl Electrophile | Cyclobutyl bromide, Cyclobutyl iodide, Cyclobutyl tosylate | Alkylating agent |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Often used in biphasic systems to facilitate reaction iu.edu |
Stereoselective Synthesis of this compound and its Enantiomers
Since this compound is a chiral molecule, controlling the stereochemistry at the α-carbon is of significant interest. Several advanced methodologies are employed to produce enantiomerically pure or enriched forms of this and related amino acids.
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For N-substituted amino acids, a common approach involves the use of an acylase enzyme. harvard.eduacs.org
In a typical procedure, racemic this compound would first be N-acylated, for example, with an acetyl group, to produce racemic N-acetyl-N-cyclobutyl-glycine. This racemic mixture is then exposed to an enzyme such as Acylase I from porcine kidney or Aspergillus species. harvard.edu The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the free L-N-cyclobutyl-glycine, while the D-N-acetyl-N-cyclobutyl-glycine remains unchanged. The resulting mixture of the free amino acid (L-enantiomer) and the acylated amino acid (D-enantiomer) can then be separated based on their different chemical properties.
More advanced techniques, such as dynamic kinetic resolution (DKR), combine enzymatic resolution with in-situ racemization of the undesired enantiomer. rsc.orgdiva-portal.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolution.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govthieme-connect.com After the stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is one of the most reliable and widely used methods in asymmetric synthesis. researchgate.net
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to a glycine molecule. researchgate.net The steric hindrance provided by the auxiliary effectively shields one face of the molecule. When the resulting chiral glycine enolate equivalent is alkylated with a cyclobutyl electrophile, the incoming group is forced to approach from the less hindered face, resulting in the formation of one diastereomer in excess. The diastereomeric products can often be separated by chromatography or crystallization. Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired enantiomer of N-cyclobutyl-glycine, which can then be Boc-protected.
| Chiral Auxiliary Type | Example | General Steps | Diastereoselectivity |
|---|---|---|---|
| Oxazolidinones | Evans' Auxiliaries researchgate.net | 1. Acylation of auxiliary with protected glycine. 2. Deprotonation and alkylation. 3. Cleavage of auxiliary. | Often >95:5 d.r. |
| Amino Alcohols | (1R,2S)-Ephedrine, Pseudoephedrine | 1. Formation of chiral oxazolidine. 2. Alkylation. 3. Hydrolysis to release amino acid. | High d.r. achievable |
| Sulfinamides | Ellman's tert-Butanesulfinamide thieme-connect.com | 1. Condensation with glyoxylate ester to form sulfinylimine. 2. Nucleophilic addition of cyclobutyl Grignard. 3. Hydrolysis. | Good to excellent |
The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. organic-chemistry.org The reaction involves three components: a carbonyl compound, an amine, and a cyanide source. wikipedia.org To produce N-cyclobutyl-glycine, a modified Strecker reaction can be employed using formaldehyde as the carbonyl component and cyclobutylamine (B51885) in place of ammonia. These reactants, in the presence of a cyanide source like sodium cyanide (NaCN), form an α-(N-cyclobutylamino)acetonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target N-cyclobutyl-glycine.
Asymmetric versions of the Strecker reaction have been developed to produce enantiomerically enriched amino acids. nih.govnih.gov These methods typically fall into two categories:
Chiral Auxiliary Approach: A chiral amine, such as (S)-α-phenylethylamine, is used instead of an achiral amine. wikipedia.org This auxiliary directs the nucleophilic attack of cyanide to the imine intermediate, leading to a diastereomeric mixture of α-aminonitriles, which can be separated before hydrolysis and removal of the auxiliary. rug.nl
Catalytic Approach: A chiral catalyst, often a metal complex or an organocatalyst like a thiourea derivative, is used in substoichiometric amounts. nih.govnih.gov The catalyst coordinates to the imine intermediate and/or the cyanide nucleophile, creating a chiral environment that favors the formation of one enantiomer of the aminonitrile product over the other. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.
Palladium(II)-Catalyzed Cyclopropanation or Related Cycloaddition Strategies
While direct palladium(II)-catalyzed cyclopropanation to form the N-cyclobutyl bond is not the standard approach, related palladium-catalyzed cross-coupling reactions represent a powerful and advanced strategy for the synthesis of N-cyclobutyl-glycine derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a highly versatile method for forming bonds between aryl or alkyl halides/pseudohalides and amines. nih.govyoutube.com This methodology could be effectively applied to the synthesis of an N-cyclobutyl-glycine scaffold.
In a potential synthetic route, a glycine ester could be coupled with a cyclobutyl halide or triflate. The reaction typically employs a palladium precatalyst, a specialized phosphine (B1218219) ligand (such as BrettPhos), and a base. mit.edursc.org The continual development of sophisticated ligands and user-friendly precatalysts has made these reactions reliable for constructing complex molecules, including those with pharmaceutical applications. nih.govsemanticscholar.org
Furthermore, cycloaddition strategies, such as photosensitized [2+2] cycloadditions, are fundamental for creating the cyclobutane (B1203170) core itself, which can then be incorporated into an amino acid structure. mdpi.comresearchgate.net For instance, the irradiation of specific alkene precursors can yield cyclobutane rings that, after subsequent chemical transformations, produce cyclobutane-containing amino acids. mdpi.com
Table 1: Key Features of Palladium-Catalyzed C-N Coupling for N-Cyclobutyl-Glycine Synthesis
| Feature | Description |
|---|---|
| Catalyst System | Palladium(0) or Palladium(II) precatalyst with a phosphine ligand (e.g., Buchwald or Hartwig ligands). |
| Reactants | Glycine ester derivative and a cyclobutyl halide (e.g., cyclobutyl bromide) or triflate. |
| Base | A non-nucleophilic base such as sodium tert-butoxide or cesium carbonate is typically required. |
| Advantages | High functional group tolerance, broad substrate scope, and generally good yields. |
Multicomponent Reactions (MCRs) Incorporating N-Boc-Glycine Derivatives for Cyclobutyl Moieties
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient pathway to complex molecular architectures. nih.gov They are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs for generating peptide-like structures. beilstein-journals.orgbeilstein-journals.orgmdpi.com
The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org N-Boc-glycine can serve as the carboxylic acid component in this reaction, allowing for the direct incorporation of this protected amino acid into a larger, more complex scaffold. beilstein-journals.org
To synthesize a cyclobutyl-containing analogue, one could employ cyclobutanone as the aldehyde component or cyclobutylamine as the amine component. For example, reacting cyclobutanone, an amine, N-Boc-glycine, and an isocyanide would generate a product containing a cyclobutyl group attached to the α-carbon of the newly formed amino acid residue. This approach allows for the creation of diverse peptide-peptoid hybrid structures. rsc.orgcore.ac.uk When an α-amino acid like N-Boc-glycine is used, the reaction is often classified as a Ugi 5-center-4-component reaction (U-5C-4CR), highlighting its power in creating multifunctional scaffolds. mdpi.comuniupo.it
Table 2: Proposed Ugi Reaction for Synthesis of a Cyclobutyl-Glycine Analogue
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Feature |
|---|---|---|---|---|
| Cyclobutanone | Benzylamine | N-Boc-Glycine | tert-Butyl isocyanide | α-Amino acid with a cyclobutyl side chain. |
Late-Stage C-H Functionalization Strategies on Glycine Scaffolds to Introduce Cyclobutyl Groups
Late-stage C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct modification of C-H bonds in complex molecules without the need for pre-functionalized starting materials. researchgate.net This approach is particularly valuable for modifying peptides and amino acid derivatives.
Copper-catalyzed reactions have shown great promise for the functionalization of C(sp³)–H bonds, which are typically unreactive. snnu.edu.cn Recent advancements have demonstrated the asymmetric cyanoalkylation of glycine derivatives. researchgate.net In these reactions, a copper catalyst facilitates the coupling between the α-carbon of a glycine derivative and a radical precursor. mdpi.comnih.gov
This methodology can be adapted to introduce a cyclobutyl group by using a cyclobutanone-derived oxime ester as the coupling partner. The reaction would generate a radical containing the cyclobutyl ring, which then adds to the glycine scaffold. This strategy provides a novel route to α-cyanoalkylated amino acids, which are valuable synthetic intermediates. researchgate.net The use of chiral phosphine ligands with the copper catalyst can also allow for high stereoselectivity. mdpi.com
Another powerful late-stage functionalization technique involves the coupling of boronic acids with N-arylglycinyl peptides. rsc.orgrsc.org This reaction, often performed on a solid support, enables the introduction of various substituents at the α-carbon of the glycine residue. rsc.org While typically used for arylation, this method can be extended to alkyl groups.
The proposed strategy would involve the reaction of an N-arylglycinyl peptide with cyclobutylboronic acid. This approach would directly install the cyclobutyl group onto the peptide backbone, offering a way to diversify peptide structures at a late stage of the synthesis. nih.govnih.gov The reaction proceeds under mild conditions and avoids the use of harsh oxidants or metal salts, making it compatible with sensitive peptide functionalities. rsc.orgrsc.org The versatility of boronic acids and their growing application in peptide modification highlight the potential of this approach. mdpi.com
Considerations in Boc Protecting Group Strategy for N-Cyclobutyl Glycine Derivatives
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. organic-chemistry.org Its popularity stems from its stability under a wide range of conditions, including exposure to bases and nucleophiles, and its facile removal under acidic conditions. organic-chemistry.orgresearchgate.net
When applied to a sterically demanding substrate like N-cyclobutyl glycine, several factors must be considered. The bulky nature of the cyclobutyl group adjacent to the nitrogen atom could potentially hinder the installation of the Boc group using standard reagents like di-tert-butyl dicarbonate (Boc₂O). For sterically hindered amines, modified conditions, such as the use of specific catalysts or reaction at elevated temperatures, may be necessary to achieve high yields.
Conversely, the steric hindrance can also influence the deprotection step. The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.gov While the Boc group is designed to be acid-labile, the presence of the adjacent cyclobutyl group might require slightly harsher conditions or longer reaction times for complete cleavage compared to less hindered amines. researchgate.net Care must be taken to choose deprotection conditions that are compatible with other acid-sensitive functional groups that may be present in the molecule. researchgate.netreddit.com The orthogonality of the Boc group with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) remains a key advantage, allowing for complex and selective synthetic strategies. organic-chemistry.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Trifluoroacetic acid (TFA) |
| Cyclobutanone |
| Cyclobutylamine |
| N-Boc-glycine |
| Cyclobutylboronic acid |
| BrettPhos |
| Benzylamine |
| tert-Butyl isocyanide |
| Formaldehyde |
Methods for Introduction and Assessment of Stability
The introduction of the tert-butoxycarbonyl (Boc) group onto a secondary amine, such as N-cyclobutyl-glycine, is a critical step in its synthesis. The most prevalent method involves the use of di-tert-butyl dicarbonate (Boc₂O), which serves as an electrophilic source of the Boc moiety. chemistrysteps.comjk-sci.com The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine attacks one of the carbonyl carbons of the Boc anhydride (B1165640). chemistrysteps.com The reaction conditions can be tailored based on the nucleophilicity and steric hindrance of the amine. For many secondary amines, the reaction can be carried out under neutral or solvent-free conditions. jk-sci.com However, the addition of a base such as triethylamine (TEA), sodium hydroxide, or 4-dimethylaminopyridine (DMAP) is common to facilitate the reaction. jk-sci.com In cases of sterically hindered or less nucleophilic secondary amines, stronger bases like sodium hydride (NaH) may be required to deprotonate the amine first, enhancing its nucleophilicity before the addition of Boc₂O.
The stability of the N-Boc group is a key factor in its widespread use. It is notably resistant to a wide range of chemical conditions, which allows for the selective manipulation of other functional groups within a molecule. The Boc group is stable to basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation conditions (e.g., H₂/Pd-C). chemistrysteps.comtotal-synthesis.com This stability profile makes it orthogonal to other common amine protecting groups.
However, the Boc group is characterized by its lability under acidic conditions. total-synthesis.com This sensitivity to acid is the primary method for its removal and is a defining characteristic of its utility. The stability is also compromised by certain Lewis acids and high temperatures. total-synthesis.comnih.gov
| Condition/Reagent Class | Stability of N-Boc Group | Comments |
|---|---|---|
| Strong Acids (e.g., TFA, HCl) | Unstable | Standard condition for cleavage. acsgcipr.org |
| Lewis Acids (e.g., ZnBr₂, BiCl₃) | Unstable | Can be used for selective deprotection. jk-sci.comresearchgate.net |
| Basic Conditions (e.g., NaOH, Piperidine) | Stable | Orthogonal to base-labile groups like Fmoc. total-synthesis.comorganic-chemistry.org |
| Nucleophiles (e.g., RLi, Enolates) | Stable | Resistant to most nucleophilic attacks. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | Orthogonal to hydrogenation-labile groups like Cbz. chemistrysteps.comtotal-synthesis.com |
| Thermal Conditions | Unstable | Thermal deprotection is possible, often in continuous flow systems. nih.gov |
Selective Deprotection Methodologies and Compatibility
The selective removal of the Boc group is fundamental to its application in multi-step synthesis. The most common deprotection strategy relies on acidolysis. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA), often used neat or in a dichloromethane (DCM) solution, or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are highly effective. jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.com
A potential complication of acidic deprotection is the reaction of the liberated tert-butyl cation with nucleophilic sites in the substrate, such as the side chains of tryptophan or methionine residues. masterorganicchemistry.com To mitigate these side reactions, scavengers like anisole, thioanisole, or thiophenol are frequently added to the reaction mixture to trap the electrophilic cation. organic-chemistry.orgmasterorganicchemistry.com
The true power of the Boc group lies in its role within orthogonal protection strategies, where multiple protecting groups can be removed independently. fiveable.me The acid-lability of Boc contrasts with the base-lability of the 9-fluorenylmethoxycarbonyl (Fmoc) group, the hydrogenolysis-lability of the benzyloxycarbonyl (Cbz) group, and the transition-metal-catalyzed removal of the allyloxycarbonyl (Alloc) group. total-synthesis.com This orthogonality allows for precise, stepwise modifications in complex molecules like peptides. total-synthesis.compeptide.com For instance, a Boc group can be selectively removed with acid without affecting an Fmoc or Cbz group present in the same molecule. masterorganicchemistry.com
Beyond standard acidic conditions, several other methods have been developed for Boc deprotection, offering alternative selectivity and milder conditions. Thermal deprotection, particularly using continuous flow reactors, allows for the removal of the Boc group without any acid catalyst, which can be advantageous for highly acid-sensitive substrates. nih.gov Lewis acids have also been employed for selective cleavage. For example, bismuth(III) trichloride (BiCl₃) in aqueous acetonitrile can selectively deprotect N-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters. researchgate.net Similarly, zinc bromide (ZnBr₂) has been shown to selectively cleave N-Boc groups from secondary amines while leaving those on primary amines intact. jk-sci.com
| Reagent/Condition | Selectivity and Compatibility | Reference |
|---|---|---|
| TFA or HCl in organic solvent | Standard method; removes Boc group. Not compatible with other acid-labile groups unless they are more robust. | jk-sci.commasterorganicchemistry.com |
| Aqueous Phosphoric Acid | Mild and selective reagent for deprotection of Boc groups while tolerating Cbz groups and benzyl esters. | organic-chemistry.org |
| Thermal (Continuous Flow) | Acid-free method. Allows for selective deprotection based on temperature control, e.g., aryl N-Boc vs. alkyl N-Boc. | nih.gov |
| Oxalyl Chloride in Methanol | Mild conditions (room temperature) effective for a diverse set of N-Boc protected compounds. | uky.edu |
| Bismuth(III) Chloride (BiCl₃) | Achieves selective deprotection of N-Boc groups in the presence of acid-labile tert-butyl esters. | researchgate.net |
| Zinc Bromide (ZnBr₂) | Can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups. | jk-sci.com |
| Cerium(III) Chloride (CeCl₃)/NaI | Selectively cleaves tert-butyl esters in the presence of N-Boc groups, reversing the usual selectivity. | organic-chemistry.org |
Iii. N Boc N Cyclobutyl Glycine As a Versatile Building Block in Peptide Synthesis
Incorporation into Linear Peptide Chains
The primary application of N-Boc-N-cyclobutyl-glycine is its incorporation into peptide sequences to create N-substituted analogs. This can be achieved through both solid-phase and solution-phase synthesis methods.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble resin support. csic.es this compound is well-suited for the Boc-SPPS strategy. The general cycle begins with the C-terminal amino acid anchored to the resin. peptide.com The N-terminal Boc group of the resin-bound amino acid is removed using a moderate acid, typically trifluoroacetic acid (TFA). peptide.com Following neutralization, the next N-Boc-protected amino acid in the sequence, which can be this compound, is activated and coupled to the newly freed amino group. peptide.comnih.gov This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. csic.es The use of this compound in this process allows for the precise insertion of an N-substituted residue at any desired position within the peptide chain.
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. Recent advancements have focused on developing faster and more efficient coupling methods applicable to N-Boc-protected amino acids like this compound.
One such method employs titanium tetrachloride (TiCl₄) as a condensing agent in conjunction with microwave heating. This approach has been shown to efficiently form dipeptides from N-Boc-protected amino acids in high yields (70-94%) with reaction times of only 20-40 minutes. mdpi.com Another innovative, biomimetic approach uses cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent. researchgate.netunibo.it This method facilitates rapid peptide bond formation in minutes with high efficiency, no epimerization, and the generation of water-soluble by-products, making it a sustainable option for coupling N-Boc protected amino acids. researchgate.netunibo.it These modern solution-phase protocols are fully compatible with the incorporation of this compound into peptide chains.
Role in the Synthesis of N-Substituted Peptides and Backbone Modifications
The defining feature of this compound is its N-cyclobutyl group. Incorporating this building block into a peptide sequence directly results in an N-substituted peptide. N-substitution is a key strategy for modifying the backbone of a peptide, which can profoundly influence its biological activity, conformational preference, and metabolic stability. nih.gov The bulky and conformationally restricted cyclobutyl group reduces the rotational freedom around the peptide bond, effectively pre-organizing the peptide backbone. This can lead to peptides with more defined secondary structures and increased resistance to enzymatic degradation by proteases. The synthesis of peptide dendrimers containing cyclobutane (B1203170) rings further highlights the utility of such building blocks in creating complex, structurally rigid macromolecules. researchgate.net
Compatibility with Orthogonal Protecting Group Strategies in Peptide Assembly
Successful peptide synthesis relies on an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group in the presence of others. peptide.com this compound, by virtue of its Boc group, is fully compatible with the most common orthogonal protection schemes used in peptide chemistry.
The two dominant strategies are the Boc/Benzyl (Bzl) and the Fmoc/tert-Butyl (tBu) approaches. The Boc group is central to the Boc/Bzl strategy, where it serves as the temporary Nα-amino protecting group. It is removed by moderate acids like TFA, while the "permanent" side-chain protecting groups (e.g., Bzl) and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage. peptide.com This difference in acid lability provides the necessary orthogonality.
Furthermore, the Boc group is fully orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. This allows for mixed or hybrid strategies where both Boc and Fmoc protected residues can be used in the same synthesis to achieve specific modifications. For example, a Boc-protected building block like this compound could be used in a synthesis that primarily uses Fmoc chemistry for specific purposes, such as the differential protection of lysine (B10760008) side chains.
| Protecting Group | Chemical Nature | Cleavage Conditions | Orthogonal To |
| Boc (tert-butyloxycarbonyl) | Acid-labile | Moderate Acid (e.g., TFA) | Fmoc, Alloc, Cbz (under non-hydrogenolysis conditions) |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile | Base (e.g., Piperidine) | Boc, tBu, Bzl, Trt |
| Bzl (Benzyl) | Acid-labile | Strong Acid (e.g., HF), Hydrogenolysis | Fmoc, Alloc |
| tBu (tert-Butyl) | Acid-labile | Strong Acid (e.g., TFA) | Fmoc, Alloc, Cbz |
| Alloc (Allyloxycarbonyl) | Palladium-catalyzed | Pd(0) and scavenger | Boc, Fmoc, Bzl, tBu |
This table illustrates the compatibility of the Boc group with other common protecting groups used in peptide synthesis.
Utility in the Synthesis of Peptide Nucleic Acid (PNA) Derivatives
Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain, typically composed of N-(2-aminoethyl)glycine units. researchgate.netnih.gov These mimics can hybridize to natural nucleic acids with high affinity and sequence specificity, making them valuable tools in diagnostics and therapeutics. nih.govmdpi.com
Modifying the PNA backbone is a key area of research aimed at improving properties like cellular uptake and binding affinity. This compound is a precursor for creating such modified PNA monomers. Research has demonstrated the stereoselective synthesis of a cyclobutyl-carbonyl-containing α-PNA monomer, which was then successfully incorporated into PNA oligomers. researchgate.netmdpi.com A significant finding from this research was that the introduction of the cyclobutyl modification did not negatively impact the binding affinity of the resulting PNA oligomer towards its complementary DNA, RNA, or even another PNA strand. researchgate.netnih.govmdpi.com
| PNA Modification | Monomer Source | Key Research Finding | Reference(s) |
| Cyclobutyl-carbonyl α-PNA | Stereoselectively from (+)-α-pinene | Incorporation into a PNA oligomer did not alter binding affinity to complementary DNA, RNA, or PNA. | researchgate.netnih.govmdpi.com |
This finding is crucial as it demonstrates that the PNA backbone can be modified with a bulky cyclobutyl group to potentially enhance other properties, such as enzymatic stability or conformational rigidity, without sacrificing its primary function of sequence-specific hybridization. The synthesis of such monomers often utilizes Boc protection for the amino group, underscoring the role of derivatives like this compound in advancing PNA chemistry. google.com
Iv. Applications in Peptidomimetic Design and Synthesis
N-Boc-N-cyclobutyl-glycine as a Conformationally Constrained Amino Acid Analog
This compound is a synthetic amino acid derivative characterized by a cyclobutyl group attached to the nitrogen atom of the glycine (B1666218) backbone. lookchem.comsigmaaldrich.com This structural feature imparts significant conformational constraints, making it a key tool in the design of peptidomimetics. lookchem.com The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols. nih.govmdpi.com
The incorporation of such constrained analogs into a peptide sequence can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. lookchem.com By restricting the rotational freedom of the peptide backbone, the cyclobutyl moiety helps to lock the molecule into a desired bioactive conformation. This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor or enzyme. sci-hub.se
The table below outlines the key structural features of this compound:
| Property | Value |
| IUPAC Name | N-(tert-butoxycarbonyl)-N-cyclobutylglycine |
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 1779868-81-3 |
| Synonyms | N-(tert-butoxycarbonyl)-N-cyclobutylglycine |
Development of Peptidomimetic Scaffolds Incorporating the Cyclobutyl Moiety
The unique properties of the cyclobutyl group have led to its incorporation into various peptidomimetic scaffolds. lookchem.comnih.gov These scaffolds serve as frameworks for the spatial arrangement of pharmacophoric groups, mimicking the presentation of side chains in a natural peptide. The development of solid-phase synthesis techniques has significantly streamlined the creation of diverse libraries of such peptidomimetics. nih.gov
Researchers have successfully synthesized peptidomimetic structures where the cyclobutyl group is integrated into the backbone or as a side-chain modification. For instance, dipeptides incorporating cyclobutane-containing amino acids have been shown to adopt well-defined turn structures. acs.org These findings are crucial for designing molecules that can mimic the folded conformations of peptides.
The following table summarizes research findings on peptidomimetic scaffolds incorporating the cyclobutyl group:
| Scaffold Type | Key Findings |
| Dipeptide Analogs | Incorporation of cyclobutyl amino acids can induce stable eight-membered hydrogen-bonded ring structures, mimicking β-turns. acs.org |
| Hydantoin-Based Mimetics | 3-cyclobutylcarbamoyl hydantoins can adopt both α-helix and β-turn conformations, acting as universal peptidomimetics. acs.org |
| Peptide Nucleic Acid (PNA) Analogs | Stereoselective synthesis of a cyclobutyl-carbonyl-containing α-PNA monomer has been achieved, demonstrating its compatibility with PNA oligomers without altering binding affinity. mdpi.com |
Impact of the Cyclobutyl Group on Peptidomimetic Structural Rigidity and Conformational Control
The introduction of a cyclobutyl group into a peptidomimetic structure has a profound impact on its rigidity and conformational landscape. Current time information in Bangalore, IN. The four-membered ring restricts bond rotations that would otherwise be freely accessible in an acyclic analog. This rigidity is a key principle in the design of potent and selective therapeutic agents. sci-hub.se
The conformational control exerted by the cyclobutyl group also contributes to improved metabolic stability. By shielding the amide bonds from enzymatic cleavage, the rigid scaffold can enhance the in vivo half-life of the peptidomimetic, a critical parameter for drug development.
V. Strategic Applications in Drug Discovery and Medicinal Chemistry
Contribution to the Diversification of Chemical Libraries for Drug Screening
The drive to "escape from flatland" in drug discovery has prioritized the synthesis of molecules with greater three-dimensionality. enamine.net Chemical libraries historically dominated by flat, aromatic, sp²-hybridized systems are being augmented with sp³-rich compounds that offer better coverage of three-dimensional chemical space. spirochem.com N-Boc-N-cyclobutyl-glycine is a key contributor to this effort. As an sp³-rich fragment, its incorporation into screening compounds increases their structural and shape diversity. enamine.netspirochem.com
The use of building blocks like this compound enables the systematic creation of libraries with enhanced 3D character. cam.ac.uk The tert-butoxycarbonyl (Boc) protecting group is standard in solid- and solution-phase synthesis, allowing for the straightforward inclusion of the N-cyclobutyl-glycine core into a multitude of scaffolds using established protocols like amide coupling. nih.gov The cyclobutyl moiety itself introduces a puckered, non-planar structure that diverges significantly from traditional aromatic rings. nih.gov This allows for the generation of libraries whose members possess novel molecular shapes and can explore previously inaccessible regions of protein binding sites. spirochem.com Commercial and proprietary fragment libraries are increasingly enriched with such sp³-rich motifs to improve hit rates against challenging biological targets. lifechemicals.com
Table 1: Physicochemical Properties of sp³-Rich vs. Traditional Fragment Libraries
| Property | Typical sp²-Rich Library | sp³-Rich Fragment Library Goal | Contribution of Cyclobutyl Moiety |
|---|---|---|---|
| Fraction of sp³ Carbons (Fsp³) | Low (<0.4) | High (>0.45) lifechemicals.com | Increases Fsp³ count, enhancing 3D character |
| Molecular Shape | Predominantly planar/rod-like | Diverse (spherical, discoid) spirochem.com | Introduces puckered, non-planar conformations nih.gov |
| Solubility | Often lower due to planarity | Generally improved | Disrupts crystal packing, often improving aqueous solubility nih.gov |
| Synthetic Tractability | High (well-established chemistry) | Variable, requires robust building blocks | This compound provides a ready-to-use, versatile building block nih.govnih.gov |
This compound Derivatives as Key Intermediates for Bioisosteric Replacements
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance a molecule's potency, selectivity, or pharmacokinetic profile. This compound derivatives serve as crucial synthetic intermediates for creating bioisosteres, particularly as non-aromatic replacements for phenyl groups. researchgate.netdrughunter.com The presence of the Boc protecting group facilitates the integration of the cyclobutylglycine unit into a parent drug scaffold through standard peptide coupling or other derivatization reactions, after which the protecting group can be easily removed. nih.govacs.org This modular approach allows medicinal chemists to systematically replace specific aromatic or flexible linear moieties with the conformationally constrained cyclobutylglycine unit to probe structure-activity relationships (SAR) and optimize drug properties. researchgate.net
The replacement of a planar phenyl ring with a saturated, three-dimensional cyclobutane (B1203170) ring is a powerful tactic in ligand design. nih.govnih.gov Phenyl rings are common in drug molecules but can be liabilities, often associated with metabolic instability (e.g., oxidation by cytochrome P450 enzymes) and poor solubility. nih.govnih.gov The cyclobutyl group serves as a non-classical, non-aromatic bioisostere that can mitigate these issues while preserving or enhancing biological activity. nih.govnih.gov
The puckered conformation of the cyclobutane ring presents substituents in well-defined spatial vectors that are distinct from the coplanar arrangement of a substituted benzene (B151609) ring. nih.gov This three-dimensional presentation can lead to more optimal interactions with the complex topology of a protein's binding pocket, potentially increasing binding affinity. nih.gov Furthermore, increasing the fraction of sp³-hybridized carbons (Fsp³) by replacing an arene with a cyclobutane ring often leads to significant improvements in aqueous solubility and permeability, key attributes for oral bioavailability. nih.govacs.org This strategy was successfully employed in the development of a γ-secretase inhibitor, where replacing a fluorophenyl group with a related bicyclo[1.1.1]pentane motif resulted in an equipotent compound with vastly improved solubility and pharmacokinetic properties. acs.org
Development of Novel Drug Scaffolds via this compound Derivatives
This compound is a valuable starting material for constructing entirely new drug scaffolds. Its bifunctional nature—a protected amine and a carboxylic acid—makes it an ideal building block for multicomponent reactions (MCRs), which enable the rapid assembly of complex molecular architectures. nih.gov For instance, N-Boc protected amino acids, including glycine (B1666218), have been used in Ugi four-component reactions (Ugi-4CR) to generate diverse libraries of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov
By substituting N-Boc-glycine with this compound in such reaction schemes, novel scaffolds are produced that incorporate the unique steric and conformational properties of the cyclobutyl ring. This allows for the creation of compound libraries based on core structures not easily accessible through other means. The cyclobutane moiety itself is a validated component in approved drugs like the anticancer agent Carboplatin and the protease inhibitor Boceprevir, demonstrating its compatibility with biological targets and favorable drug-like properties. lifechemicals.comru.nl The use of this compound thus provides a direct route to novel, patentable, sp³-rich scaffolds with promising therapeutic potential. lifechemicals.com
Fragment-Based Drug Discovery Approaches Utilizing Cyclobutylglycine Building Blocks
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a target, and then optimizing these hits into potent ligands. nih.govyoutube.com There is a growing need for unique, three-dimensional fragments to tackle challenging targets and provide better starting points for lead optimization. spirochem.comvu.nl
Cyclobutylglycine, accessible from this compound, represents an ideal scaffold for FBDD. It adheres to the "rule of three" for fragment design (MW < 300, cLogP < 3, etc.) while providing the desired sp³-rich, 3D character that is often missing in traditional, flatter fragment libraries. vu.nldtu.dk The cyclobutylglycine core provides a rigid framework with defined vectors for chemical elaboration, facilitating the "fragment growing" or "fragment linking" stages of FBDD. youtube.comyoutube.com Research has shown that N-Boc protected cyclobutylamine (B51885) can be selectively functionalized to create valuable bifunctional intermediates, highlighting the synthetic utility of such building blocks for creating diverse small-molecule collections for FBDD campaigns. acs.org A library of fragments based on a cyclobutane core can effectively sample unique regions of chemical shape space, increasing the probability of finding hits for difficult targets. vu.nl
Table 2: Cyclobutylglycine as an FBDD Building Block
| FBDD Principle | Advantage of Cyclobutylglycine Fragment | Reference |
|---|---|---|
| Low Molecular Weight/Complexity | Core structure is simple and adheres to the "Rule of Three". | dtu.dk |
| High sp³ Fraction (3D Shape) | Provides non-planar, 3D scaffold, escaping "flatland". | enamine.netspirochem.comvu.nl |
| Defined Exit Vectors | Amine and carboxyl groups provide clear points for fragment growth or linking. | youtube.com |
| Synthetic Tractability | Derivable from this compound for controlled elaboration. | acs.org |
| Novelty | Cyclobutane is an underrepresented motif in many fragment libraries. | vu.nl |
Influence of this compound on Protein Binding and Enzyme Inhibition Studies
The incorporation of an N-cyclobutyl-glycine moiety can significantly influence a molecule's interaction with biological targets. The primary mechanisms for this influence are the introduction of conformational rigidity and the ability to form favorable hydrophobic interactions. nih.govresearchgate.net
Flexible molecules pay an entropic penalty upon binding to a protein as their rotational freedom is lost. By incorporating a rigid cyclobutane ring, the molecule is pre-organized into a more limited set of conformations, reducing this entropic cost and potentially increasing binding affinity. nih.gov
The cyclobutyl group is a hydrophobic moiety capable of effectively filling small, non-polar pockets within a protein's active site. In a compelling study on peptide inhibitors, an acidic glutamate (B1630785) residue was replaced with cyclobutylalanine (a closely related analogue). Despite the removal of a key acidic group, the resulting peptide was only 10-fold weaker. Structural modeling showed the cyclobutyl group occupied the same hydrophobic pocket as the cyclohexyl group of a known small-molecule inhibitor, demonstrating its utility as a space-filling hydrophobic element. nih.gov In other studies, cyclobutyl amines have been identified as potent inhibitors of protein kinase Cθ. nih.gov These examples underscore the impact that a well-placed cyclobutyl group, introduced via a precursor like this compound, can have on achieving potent enzyme inhibition and strong protein binding. nih.govhzdr.de
Vi. Advanced Functionalization and Derivatization of N Boc N Cyclobutyl Glycine
Stereoselective Cα-Functionalization of N-Cyclobutyl Glycine (B1666218) Derivatives
The stereoselective functionalization of the α-carbon (Cα) of glycine derivatives is a powerful tool for creating unnatural amino acids with defined stereochemistry. For N-cyclobutyl glycine derivatives, several methods have been explored to achieve this transformation with high levels of control.
One prominent strategy involves the use of transition metal catalysis. Copper-catalyzed asymmetric C(sp³)-H functionalization has emerged as a potent method for the cyanoalkylation of glycine derivatives. nih.gov This reaction can be applied to the late-stage modification of peptides with high yields and excellent stereoselectivity. nih.gov The mechanism involves an in-situ-formed copper complex with a chiral phosphine (B1218219) ligand that mediates the single electron reduction of a cycloalkanone oxime ester and controls the stereoselectivity of the subsequent cyanoalkylation. nih.gov While direct examples with N-cyclobutyl glycine are not extensively detailed, the methodology's success with other N-substituted glycine derivatives suggests its applicability.
Palladium-catalyzed reactions also offer a viable route for Cα-functionalization. For instance, the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, another cyclic N-substituted amino acid derivative, has been achieved with high enantioselectivity. organic-chemistry.org This process involves an enantioselective deprotonation followed by transmetalation and a Negishi coupling, a strategy that could potentially be adapted for N-Boc-N-cyclobutyl-glycine. organic-chemistry.org Furthermore, ligand-controlled palladium-catalyzed arylation of α-zincated acyclic amines has been shown to yield α-arylated Boc-protected amines, indicating another potential avenue for the stereoselective Cα-arylation of N-cyclobutyl glycine derivatives. nih.gov
Organocatalysis presents another approach for the stereoselective functionalization of glycine derivatives. For example, the enantioselective α-functionalization of glycine Schiff base aryl esters can be achieved through isothiourea catalysis for additions to various acceptors. researchgate.net These methods provide access to a range of α-functionalized α-amino acid derivatives. researchgate.net
Introduction of Diverse Chemical Moieties onto the Glycine Backbone and Cyclobutyl Ring
The introduction of diverse chemical moieties onto both the glycine backbone and the cyclobutyl ring of this compound expands its utility in creating complex molecules.
Glycine Backbone Functionalization: Beyond Cα-functionalization, the glycine backbone can be modified in various ways. Photoinduced radical reactions have enabled the photocatalytic α-C(sp³)-H alkylation of glycine derivatives. nih.gov This allows for the introduction of a wide range of alkyl groups under mild conditions. nih.gov
Cyclobutyl Ring Functionalization: The cyclobutane (B1203170) ring offers multiple sites for functionalization, which can significantly influence the molecule's properties. Strategies for the stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones are well-established and can be applied to derivatives of N-cyclobutyl glycine. mdpi.com These methods include ring expansions, desymmetrization reactions, and α-functionalization of cyclobutanones. mdpi.com For instance, palladium-catalyzed derivatization has been used for the δ-C(sp³)–H arylation of α-amino acids, and while cyclobutyl derivatives showed less regioselectivity compared to cyclopropyl (B3062369) ones, it highlights a potential strategy for functionalizing the cyclobutyl ring. acs.org
Enzymatic approaches also offer a high degree of selectivity. For example, engineered P450 enzymes can be used for the selective C-H hydroxylation of cyclobutylamine (B51885) derivatives at chemically unactivated sites, a method that could be adapted for this compound to introduce hydroxyl groups onto the cyclobutyl ring. nih.gov
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, allowing for the modification of complex molecules at a late step in the synthesis. wikipedia.org This approach enables the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. scispace.com
For complex molecules containing the this compound motif, LSF can be employed to introduce new functional groups on either the glycine or the cyclobutyl moiety. C-H functionalization reactions are particularly suited for LSF. wikipedia.org For instance, photoredox catalysis can be used for the selective sp³ C-H functionalization of drug-like molecules. scispace.com
The on-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids under mild conditions represents a significant advance in LSF for peptide chemistry. nsf.gov This method allows for the introduction of aryl groups at the α-carbon of glycine residues within a peptide sequence, demonstrating the feasibility of modifying glycine units in a complex environment. nsf.gov Such strategies could be adapted for peptides containing N-cyclobutyl glycine. The copper-catalyzed cyanoalkylation of glycine derivatives has also been successfully applied to the late-stage modification of peptides. nih.govresearchgate.net
Derivatization for Bioconjugation and Probe Development
The derivatization of this compound is essential for its use in bioconjugation and the development of chemical probes. These tools are invaluable for studying biological processes and for therapeutic applications.
Bioconjugation: N-substituted glycine derivatives can be incorporated into linkers for bioconjugation, such as in antibody-drug conjugates (ADCs). These linkers connect a cytotoxic drug to an antibody, and their design is critical for the stability and efficacy of the ADC. A patent application describes linkers containing N-alkyl-glycine derivatives, including propargylglycine (B1618536) and other substituted glycines, for connecting to a drug moiety. google.com The unique structural features of N-cyclobutyl-glycine could be exploited to create novel linkers with specific conformational properties.
Probe Development: Chemical probes are essential for visualizing and studying biological targets. mdpi.com this compound can serve as a scaffold for the synthesis of such probes. By introducing reporter groups, such as fluorophores or affinity tags, onto the molecule, researchers can create tools to investigate the interactions of molecules containing this moiety with their biological targets. For example, the synthesis of fluorescence-labeled analogs of bioactive molecules allows for the study of their cellular localization and interactions. mdpi.com In the context of polycomb repressive complex 1 (PRC1), a D-cyclobutyl glycine derivative was used in the development of a chemical probe, highlighting the utility of this scaffold in creating tools for chemical biology research. researchgate.net
Vii. Conclusion and Future Directions in N Boc N Cyclobutyl Glycine Research
Emerging Trends in Non-Natural Amino Acid Synthesis and Design
The synthesis and incorporation of non-natural amino acids are at the forefront of biochemical innovation. A major trend involves expanding the genetic code of organisms to enable the site-selective insertion of nnAAs into proteins in vivo. nih.govnih.gov This technique has matured significantly, allowing for the creation of bioactive macrocyclic peptides and the design of enzymes with novel catalytic functions. nih.govnih.gov
Cell-free protein synthesis (CFPS) systems are also gaining prominence as a versatile platform for incorporating a wide array of nnAAs, including those with complex structures like N-alkylated or N-acylated side chains. frontiersin.org These systems bypass the constraints of a living cell, offering greater flexibility. frontiersin.org Furthermore, new chemical synthesis methodologies are continuously being developed to provide access to novel amino acid structures. rsc.org These methods are crucial for creating molecules that can mimic the structure of natural peptides, known as peptidomimetics, which often exhibit improved therapeutic properties. researchgate.net
Potential for Novel Applications in Pharmaceutical Development and Materials Science
The unique structural properties of N-Boc-N-cyclobutyl-glycine and related compounds make them highly valuable in applied sciences.
In pharmaceutical development , the cyclobutane (B1203170) ring is increasingly used to enhance the properties of drug candidates. nih.gov This rigid, puckered structure can conformationally constrain a molecule, improve metabolic stability, and serve as an isostere for other chemical groups. nih.gov N-Boc-protected amino acids, including cyclobutyl derivatives, are essential building blocks in the synthesis of peptide-based drugs. lookchem.com The incorporation of a cyclobutyl group can influence the secondary structure and biological activity of peptides, making it a critical tool in drug discovery for creating therapeutics with enhanced efficacy and specificity. lookchem.com For example, cyclobutyl-containing compounds have been investigated as potential inhibitors for HIV and as antagonists for histamine (B1213489) receptors. acs.org The ability to use these building blocks to create peptidomimetics with high receptor affinity, improved bioavailability, and metabolic stability is a key driver of research in this area. researchgate.net
In materials science , the application of non-natural amino acids is an emerging area with significant potential. The unique structural motifs of compounds like this compound can be leveraged to create novel functional materials. For instance, amino acids containing cyanoalkyl groups, which can be synthesized from glycine (B1666218) derivatives, are of interest for developing functional materials. nih.gov The cyclobutane moiety itself offers novel vectors for applications in materials science, providing access to new chemical and intellectual property space. acs.org Furthermore, modified amino acids are being incorporated into peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with applications in diagnostics and biotechnology. mdpi.com
Unexplored Synthetic Avenues and Methodological Challenges in Cyclobutyl Glycine Chemistry
Despite progress, significant challenges and opportunities remain in the synthesis of cyclobutyl glycine derivatives. A key challenge in peptide synthesis is the development of robust, efficient, and environmentally friendly methodologies. rsc.orgmdpi.com Traditional methods often require multiple protection and deprotection steps, leading to waste and potential side reactions like racemization. mdpi.com
One of the primary methodological challenges is the stereoselective construction of C(sp³)-C(sp³) bonds, which is often difficult through traditional synthetic routes. nih.gov The direct, stereoselective functionalization of the C(sp³)-H bonds in glycine derivatives remains a significant hurdle. nih.gov
However, these challenges open up new avenues for research. Emerging synthetic methods offer promising solutions:
Transition-Metal Catalysis : Recent developments in copper-catalyzed asymmetric C(sp³)-H functionalization provide a powerful method for creating chiral centers with high enantioselectivity under mild conditions. nih.gov This radical-based approach could be further explored for the synthesis of a wider range of cyclobutyl glycine derivatives.
Biocatalysis : The use of enzymes, such as P450 monooxygenases, for the selective hydroxylation of cyclobutylamine (B51885) derivatives presents a green and highly selective synthetic route. acs.orgnih.gov This enzymatic approach can produce valuable chiral building blocks that are difficult to access through traditional chemistry. acs.orgnih.gov
Future research will likely focus on refining these novel synthetic strategies to overcome existing limitations and expand the accessible chemical space of this compound and its analogs, paving the way for their broader application in science and technology.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
This table summarizes key properties for this compound and a related compound, Boc-L-Cyclobutylglycine.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 1779868-81-3 | C11H19NO4 | 229.27 | Not Available | Not Available |
| Boc-L-Cyclobutylglycine | 155905-77-4 | C11H19NO4 | 229.27 | 379.1 | 1.169 |
Data sourced from multiple chemical suppliers and databases. lookchem.comuni.luichemical.comsigmaaldrich.com
Interactive Data Table: Predicted Collision Cross Section (CCS) for this compound
This table shows predicted CCS values, which are important for analytical techniques like ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 230.13869 | 155.5 |
| [M+Na]+ | 252.12063 | 157.6 |
| [M-H]- | 228.12413 | 158.2 |
| [M+NH4]+ | 247.16523 | 166.2 |
| [M+K]+ | 268.09457 | 162.0 |
Data predicted using CCSbase. uni.lu m/z refers to the mass-to-charge ratio.
Q & A
Q. What frameworks ensure rigorous experimental design for studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
